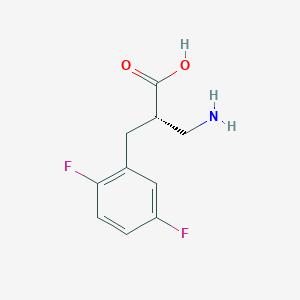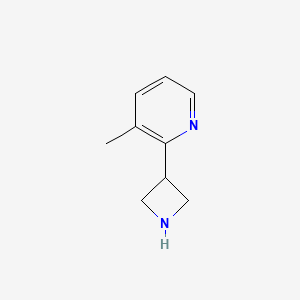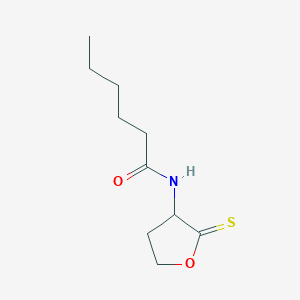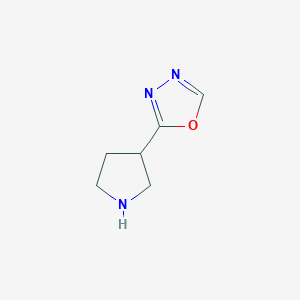
2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolidine derivatives with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods typically employ catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Oxadiazole: A five-membered ring containing nitrogen and oxygen, known for its antimicrobial properties.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, used in medicinal chemistry
Uniqueness
2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and oxadiazole. This fusion enhances its biological activity and makes it a valuable scaffold for drug discovery .
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
2-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O/c1-2-7-3-5(1)6-9-8-4-10-6/h4-5,7H,1-3H2 |
InChIキー |
CAKHSVKNGDOJQR-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
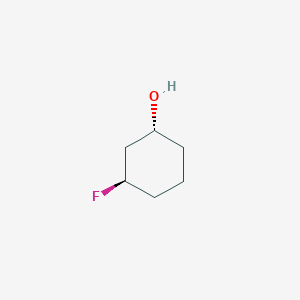
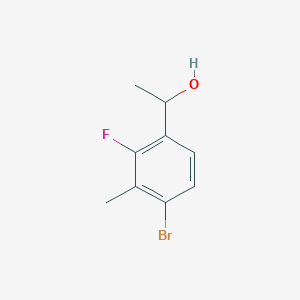
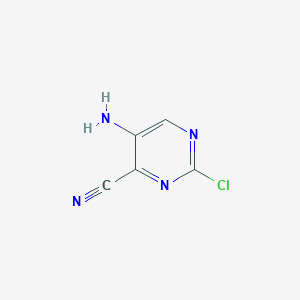

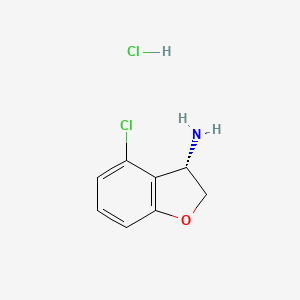
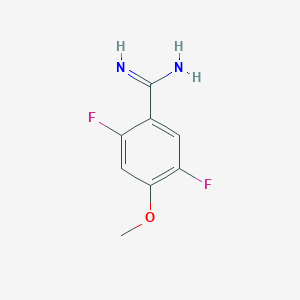
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
